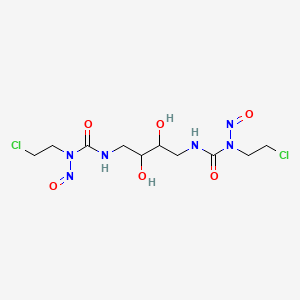
Gyki 13485
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gyki 13485 is a complex organic compound known for its significant applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple functional groups such as chloroethyl, nitroso, and carbamoyl groups. Its chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of Gyki 13485 involves several steps. One common method includes the reaction of N-(2-chloroethyl)-N-nitrosocarbamoyl azide with amino acids in the presence of weak alkalis in an aqueous-alcoholic solution . The resulting product is then isolated, purified, and further reacted with tetraacylglucosamine or glucosamine in the presence of a tertiary amine . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for cost, yield, and safety.
Chemical Reactions Analysis
Gyki 13485 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The chloroethyl groups can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like hydroxide ions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Gyki 13485 has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound is studied for its interactions with biological molecules and its potential effects on cellular processes.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Gyki 13485 involves its interaction with cellular components. The compound can form covalent bonds with DNA, leading to DNA damage and inhibition of DNA replication and transcription. This mechanism is particularly relevant in its potential anticancer activity, where it can induce cell death in rapidly dividing cancer cells. The molecular targets include DNA and various enzymes involved in DNA repair and replication pathways.
Comparison with Similar Compounds
Similar compounds to Gyki 13485 include other nitrosoureas and chloroethyl-containing compounds. Some examples are:
Nimustine: Another nitrosourea compound with similar anticancer properties.
Carmustine: A nitrosourea used in chemotherapy.
Lomustine: Another chemotherapeutic agent in the nitrosourea class. The uniqueness of this compound lies in its specific structure, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
76123-42-7 |
|---|---|
Molecular Formula |
C10H18Cl2N6O6 |
Molecular Weight |
389.19 g/mol |
IUPAC Name |
1-(2-chloroethyl)-3-[4-[[2-chloroethyl(nitroso)carbamoyl]amino]-2,3-dihydroxybutyl]-1-nitrosourea |
InChI |
InChI=1S/C10H18Cl2N6O6/c11-1-3-17(15-23)9(21)13-5-7(19)8(20)6-14-10(22)18(16-24)4-2-12/h7-8,19-20H,1-6H2,(H,13,21)(H,14,22) |
InChI Key |
DGHOCXJONPLHGT-UHFFFAOYSA-N |
SMILES |
C(CCl)N(C(=O)NCC(C(CNC(=O)N(CCCl)N=O)O)O)N=O |
Canonical SMILES |
C(CCl)N(C(=O)NCC(C(CNC(=O)N(CCCl)N=O)O)O)N=O |
Synonyms |
GYKI 13485 GYKI 13485, (R*,R*)-(+-)-isomer GYKI 13485, (R*,S*)-(+-)-isomer GYKI-13485 N,N''-(2,3-dihydroxy-1,4-butanediyl)bis(N'-2-chloroethyl)-N'-nitrosourea |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[[5-Methyl-4-(2-methylphenyl)-1,2,4-triazol-3-yl]thio]methyl]-1,3-benzothiazole](/img/structure/B1222300.png)
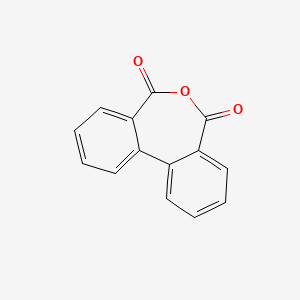

![4-[2-[(4-Chlorophenyl)thio]ethoxy]-3-ethoxybenzaldehyde](/img/structure/B1222309.png)
![3-[4-(5-Pentyl-2-pyridinyl)phenyl]acrylamide](/img/structure/B1222310.png)
![1,3-Dimethyl-5-[[2-[2-(4-nitrophenoxy)ethoxy]phenyl]methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B1222311.png)
![N-(3,4-dimethyl-1,2-oxazol-5-yl)-4-[[(E)-3-oxo-3-pyridin-4-ylprop-1-enyl]amino]benzenesulfonamide](/img/structure/B1222312.png)
![(E)-3-(2-chlorophenyl)-N-[4-(dimethylsulfamoyl)phenyl]prop-2-enamide](/img/structure/B1222315.png)
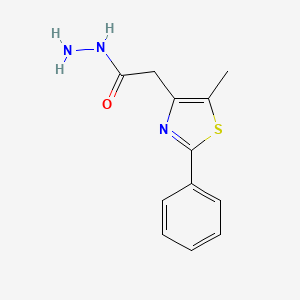

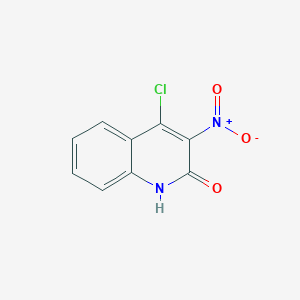
![N-(4-bromophenyl)-2-{4-[(4-bromophenyl)carbamoyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B1222322.png)
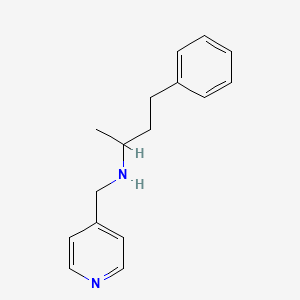
![N-ethyl-N-{2-[(5-nitroquinolin-8-yl)amino]ethyl}benzenesulfonamide](/img/structure/B1222324.png)
